Racemization During Activation: Fmoc-Cys(Trt)-OH with DIEA Exceeds 1.0% D-Enantiomer
The racemization of cysteine residues during Fmoc-SPPS is a critical quality attribute. A study evaluating the incorporation of Fmoc-Cys(Trt)-OH using standard phosphonium/uronium reagents (e.g., HBTU) with DIEA in DMF found that the racemization of Cys(Trt) could not be reduced to an acceptable level (<1.0%) even when the preactivation step was omitted [1]. This baseline establishes the high racemization risk of S-protected Cys derivatives under standard conditions, which is a key consideration for any Cys coupling protocol. In contrast, alternative protecting groups like 4,4′-dimethoxydiphenylmethyl (Dod) were able to suppress racemization to <1.0% under the same conditions [1].
| Evidence Dimension | Cysteine α-Carbon Racemization Level |
|---|---|
| Target Compound Data | Not directly measured for Fmoc-Cys-OH in this study; the study provides baseline for S-protected derivatives. |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH (standard protocol with DIEA in DMF) |
| Quantified Difference | Racemization level exceeds 1.0% for Fmoc-Cys(Trt)-OH under standard conditions. |
| Conditions | Model tripeptide H-Gly-Cys-Phe-NH2 synthesis; standard SPPS protocol: 1 min preactivation with phosphonium/uronium reagents and DIEA in DMF. |
Why This Matters
This data quantifies the baseline racemization risk for Fmoc-Cys derivatives, underscoring the necessity for rigorous coupling protocol control and the potential value of derivatives that can achieve <1.0% racemization for high-purity peptide APIs.
- [1] Hibino, H., Miki, Y., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 30-35. View Source
